4-[2-(Dimethylamino)propyl]phenol
Description
Properties
CAS No. |
69792-61-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[2-(dimethylamino)propyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)8-10-4-6-11(13)7-5-10/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
OKQXTKNGCAQTIS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)N(C)C |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Chain Length and Flexibility: The propyl chain in this compound provides greater flexibility compared to ethoxy (Moxisylyte) or direct dimethylamino (4-(dimethylamino)phenol) substituents. This may enhance membrane permeability in biological systems .
- Electron-Donating Groups: The dimethylamino group increases electron density on the phenol ring, influencing reactivity in polymerization or photochemical reactions .
Pharmacological Activity
- Receptor Interactions: Moxisylyte and 4’-hydroxy Tamoxifen demonstrate the importance of substituent positioning. Moxisylyte’s α₁-antagonism relies on its ethoxy-dimethylamino group, while 4’-hydroxy Tamoxifen’s SERM activity depends on the dimethylaminoethoxy-phenyl backbone .
- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cement formulations due to superior electron-donating capacity and degree of conversion .
Key Research Findings
Synthetic Utility: Compounds like 4-(dimethylamino)phenol serve as intermediates in synthesizing dyes and pharmaceuticals. For example, derivatives of 4’-hydroxy Tamoxifen are critical in breast cancer therapy .
Toxicity and Safety: Aminophenols with dimethylamino groups may exhibit neurotoxic or hepatotoxic effects at high doses, necessitating careful handling (e.g., 4-[2-(3-phenylpropylamino)propyl]phenol hydrochloride in ).
Regulatory Status: Some analogs, such as phenol-polybutene derivatives (), are subject to significant new use regulations due to environmental persistence.
Notes
Data Limitations: Direct studies on this compound are scarce; inferences are drawn from structural analogs.
Contradictions: highlights conflicting reactivity trends between ethyl 4-(dimethylamino)benzoate and methacrylate derivatives, emphasizing the need for substituent-specific evaluations.
Diverse Applications: From pharmaceuticals (Moxisylyte, Tamoxifen) to industrial polymers, dimethylamino-phenol derivatives showcase versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
